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Compound of Interest

Compound Name: Terbium-155

Cat. No.: B1209105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

radiolabeling of DOTA-conjugated peptides with Terbium-155 (¹⁵⁵Tb), a promising radionuclide

for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][3] The identical

chemical properties of terbium isotopes make ¹⁵⁵Tb an ideal diagnostic partner for therapeutic

radionuclides like ¹⁶¹Tb, embodying the "matched-pair" principle of theranostics.[4][5]

Introduction
Targeted radionuclide therapy and diagnostics rely on the precise delivery of radioisotopes to

specific cellular targets. This is often achieved by conjugating a targeting molecule, such as a

peptide that binds to overexpressed receptors on cancer cells, with a chelator that can stably

hold a radionuclide. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)

chelator is widely used for its ability to form stable complexes with trivalent radiometals,

including the lanthanide series to which terbium belongs.[6][7]

Terbium-155 is a cyclotron-produced radionuclide with a half-life of 5.32 days, emitting gamma

rays suitable for SPECT imaging.[2] This allows for imaging over several days to study the

biodistribution of radiopharmaceuticals. The following protocols detail the steps for conjugating

DOTA to a peptide, subsequent radiolabeling with ¹⁵⁵Tb, purification, and quality control of the

final radiolabeled peptide.
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Experimental Data Summary
The following tables summarize key quantitative data obtained during the radiolabeling process

of DOTA-conjugated peptides with Terbium-155.

Table 1: Terbium-155 Radiolabeling of DOTA-Peptides: Reaction Parameters and Efficiency

DOTA-
Peptide

Molar
Activity
(MBq/n
mol)

Reactio
n Buffer

pH
Temper
ature
(°C)

Incubati
on Time
(min)

Radioch
emical
Yield
(%)

Referen
ce

DOTA-

TOC
50

0.5 M

Sodium

Acetate

4.5 95 10 >99 [8]

DOTA-

TOC
100

0.5 M

Sodium

Acetate

4.5 95 10 >99 [8]

DOTA-

GA-Nb
-

0.1 M

Sodium

Acetate

4.7 40 60 ~89 [4][5]

crown-

TATE
19.4 - 6.0 Ambient 10

Quantitati

ve
[9]

Table 2: Quality Control of ¹⁵⁵Tb-DOTA-Peptides

¹⁵⁵Tb-DOTA-
Peptide

Radiochemical
Purity (%)

Analytical Method Reference

¹⁵⁵Tb-DOTA-TOC >99 Radio-HPLC [8]

¹⁵⁵Tb-DOTA-GA-Nb
>99.9 (after

purification)
- [4][5]

¹⁵⁵Tb-crown-TATE >99 Radio-HPLC [9]
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Table 3: In Vitro Stability of Terbium-labeled DOTA-conjugates

Compound Medium
Incubation
Time

Stability (%
intact)

Reference

[¹⁶¹Tb]cm09
Human Plasma

(37°C)
168 h 100 [2]

¹⁶¹Tb-HSA-DOTA
Human Serum

(37°C)
24 h >98 [10]

¹⁶¹Tb-HSA-

DOTA-GA

Human Serum

(37°C)
24 h 92.1 ± 6.8 [10]

Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experimental

procedures.

Protocol 1: Conjugation of DOTA-NHS Ester to a Peptide
This protocol describes the conjugation of a commercially available DOTA-NHS ester to a

peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).[7][11][12]

Materials:

Peptide with a free primary amine

DOTA-NHS ester (e.g., from Macrocyclics)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0 or 0.1 M HEPES buffer, pH

7.5

Purification column (e.g., C18 Sep-Pak cartridge)
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Solvents for purification (e.g., water, acetonitrile, trifluoroacetic acid)

Lyophilizer

Procedure:

Peptide Dissolution: Dissolve the peptide in the conjugation buffer to a final concentration of

1-5 mg/mL.

DOTA-NHS Ester Dissolution: Immediately before use, dissolve the DOTA-NHS ester in

anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

Conjugation Reaction:

Add a 5-20 fold molar excess of the DOTA-NHS ester solution to the peptide solution.

If the peptide is in salt form (e.g., TFA salt), add 2-3 equivalents of a non-nucleophilic base

like TEA or DIPEA to neutralize the salt and facilitate the reaction.

Gently mix the reaction mixture and allow it to react for 2-4 hours at room temperature or

overnight at 4°C. The reaction can be monitored by HPLC or mass spectrometry to

determine the extent of conjugation.

Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount

of an amine-containing buffer (e.g., Tris buffer) to react with any excess DOTA-NHS ester.

Purification:

Purify the DOTA-conjugated peptide from excess unconjugated DOTA and other reagents

using a C18 Sep-Pak cartridge or preparative HPLC.

For C18 Sep-Pak purification:

Condition the cartridge with methanol or acetonitrile followed by water.

Load the reaction mixture onto the cartridge.
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Wash the cartridge with water or a low percentage of organic solvent (e.g., 5%

acetonitrile in water) to remove unreacted DOTA-NHS ester.

Elute the DOTA-conjugated peptide with a higher concentration of organic solvent (e.g.,

50-80% acetonitrile in water).

Characterization and Lyophilization:

Analyze the purified DOTA-peptide by analytical HPLC and mass spectrometry to confirm

its identity and purity.

Lyophilize the purified product to obtain a stable powder for long-term storage.

Protocol 2: Radiolabeling of DOTA-Conjugated Peptide
with ¹⁵⁵Tb
This protocol is a general procedure for the radiolabeling of a DOTA-conjugated peptide with

¹⁵⁵TbCl₃.[8]

Materials:

¹⁵⁵TbCl₃ in 0.01 M HCl (or other suitable concentration)

DOTA-conjugated peptide

Radiolabeling Buffer: 0.1 - 0.5 M Sodium Acetate or Ammonium Acetate, pH 4.0-5.5

Heating block or water bath

Reaction vial (e.g., 1.5 mL polypropylene tube)

Radio-TLC or Radio-HPLC system for in-process control

Procedure:

Preparation:
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In a sterile reaction vial, add the desired amount of DOTA-conjugated peptide (typically 10-

50 µg).

Add the radiolabeling buffer to the vial. The final volume should be kept as low as practical

(e.g., 100-500 µL) to maintain a high concentration of reactants.

Radiolabeling Reaction:

Add the ¹⁵⁵TbCl₃ solution to the reaction vial containing the peptide and buffer.

Gently vortex the mixture.

Incubate the reaction mixture at 85-95°C for 10-30 minutes. Optimal temperature and time

may vary depending on the specific peptide and should be determined empirically.[13]

In-Process Quality Control (Optional but Recommended):

After the incubation period, take a small aliquot of the reaction mixture and analyze it by

radio-TLC or radio-HPLC to determine the radiochemical yield.

Quenching the Reaction:

After the desired radiochemical yield is achieved, cool the reaction vial to room

temperature.

To complex any remaining free ¹⁵⁵Tb, a small amount of a strong chelator solution like

DTPA (diethylenetriaminepentaacetic acid) or EDTA (ethylenediaminetetraacetic acid) can

be added to a final concentration of 1-5 mM.

Protocol 3: Purification of ¹⁵⁵Tb-DOTA-Peptide using
Solid-Phase Extraction (SPE)
This protocol describes a rapid purification of the radiolabeled peptide using a C18 Sep-Pak

cartridge to remove unchelated ¹⁵⁵Tb and other hydrophilic impurities.[1][14][15]

Materials:

C18 Sep-Pak light or plus cartridge
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Ethanol or Acetonitrile

Sterile water for injection

0.9% Saline solution

Syringes and needles

Procedure:

Cartridge Conditioning:

Pass 5-10 mL of ethanol or acetonitrile through the C18 cartridge to activate the stationary

phase.

Wash the cartridge with 10-15 mL of sterile water to remove the organic solvent.

Sample Loading:

Dilute the radiolabeling reaction mixture with water (e.g., to a final volume of 1 mL) to

reduce the concentration of the organic solvent and facilitate binding to the C18 stationary

phase.

Slowly pass the diluted reaction mixture through the conditioned C18 cartridge. The ¹⁵⁵Tb-

DOTA-peptide will be retained on the cartridge, while unchelated ¹⁵⁵Tb and other

hydrophilic impurities will pass through.

Washing:

Wash the cartridge with 5-10 mL of sterile water to remove any remaining unbound ¹⁵⁵Tb

and buffer salts.

Elution:

Elute the purified ¹⁵⁵Tb-DOTA-peptide from the cartridge with a small volume (e.g., 0.5-1

mL) of 50-80% ethanol in saline. Collect the eluate in a sterile vial.

Final Formulation:
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The eluted product can be further diluted with sterile saline or a formulation buffer to the

desired concentration for in vitro or in vivo studies.

The final product should be passed through a 0.22 µm sterile filter.

Protocol 4: Quality Control of ¹⁵⁵Tb-DOTA-Peptide
Quality control is essential to ensure the purity and stability of the radiolabeled peptide.

4.1. Radiochemical Purity Determination by Radio-HPLC[9][16]

System: HPLC system equipped with a radioactivity detector (e.g., NaI scintillation detector).

Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient: A typical gradient would be from 95% A / 5% B to 5% A / 95% B over 20-30

minutes.

Flow Rate: 1 mL/min.

Analysis: Inject a small aliquot of the final product. The retention time of the ¹⁵⁵Tb-DOTA-

peptide will be different from that of free ¹⁵⁵Tb. Calculate the radiochemical purity by

integrating the peak areas in the radio-chromatogram.

Radiochemical Purity (%) = (Area of radiolabeled peptide peak / Total area of all

radioactive peaks) x 100

Acceptance Criteria: For preclinical studies, the radiochemical purity should typically be

>95%.

4.2. Radiochemical Purity Determination by Radio-TLC[17]

Stationary Phase: Silica gel-coated TLC plates.
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Mobile Phase: A common mobile phase for separating chelated peptides from free

radiometals is a mixture of 10% ammonium acetate and methanol (1:1 v/v). The optimal

mobile phase should be determined for each specific peptide.

Procedure: Spot a small amount of the sample on the TLC plate and develop it in the mobile

phase.

Analysis: After development, the TLC plate is scanned using a radio-TLC scanner. Free

¹⁵⁵Tb will typically remain at the origin (Rf = 0), while the ¹⁵⁵Tb-DOTA-peptide will migrate to

a higher Rf value.

Calculation:

Radiochemical Purity (%) = (Counts in the peptide spot / Total counts on the strip) x 100

Acceptance Criteria: Typically >95% for preclinical use.

4.3. In Vitro Serum Stability[18][19]

Procedure:

Incubate an aliquot of the purified ¹⁵⁵Tb-DOTA-peptide in fresh human or mouse serum at

37°C.

At various time points (e.g., 1, 4, 24, 48 hours), take a sample of the mixture.

Precipitate the serum proteins by adding an equal volume of ethanol or acetonitrile and

centrifuge.

Analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of

intact radiolabeled peptide.

Analysis: Compare the chromatograms over time to assess the degradation of the

radiolabeled peptide.

4.4. Specific Activity Calculation[20][21][22]

The specific activity is the amount of radioactivity per unit mass of the peptide.
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Formula:

Specific Activity (GBq/µmol) = (Radioactivity of the final product in GBq) / (Amount of

peptide in µmol)

Determination of Peptide Amount: The amount of peptide used in the labeling reaction needs

to be accurately known.

Importance: High specific activity is crucial for in vivo applications to avoid saturation of the

target receptors with non-radioactive peptide.
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Caption: Workflow for the preparation and quality control of ¹⁵⁵Tb-DOTA-peptides.

Diagram 2: Principle of Targeted Imaging with ¹⁵⁵Tb-
DOTA-Peptide
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Caption: Targeted delivery of ¹⁵⁵Tb to tumor cells for SPECT imaging.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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